molecular formula C15H18N2O2S2 B2434439 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1448079-41-1

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2434439
CAS No.: 1448079-41-1
M. Wt: 322.44
InChI Key: XJZCMYSSNDFRSB-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features both phenyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-(methylthio)benzaldehyde with a suitable reagent to form an intermediate compound.

    Hydroxylation: The intermediate undergoes hydroxylation to introduce the hydroxy group.

    Urea formation: The final step involves the reaction of the hydroxylated intermediate with thiophen-2-ylmethyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The phenyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nucleophilically substituted products.

Scientific Research Applications

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-2-phenylethyl)-3-(thiophen-2-ylmethyl)urea: Lacks the methylthio group, which may affect its reactivity and biological activity.

    1-(2-Hydroxy-2-(4-methylphenyl)ethyl)-3-(thiophen-2-ylmethyl)urea: Contains a methyl group instead of a methylthio group, leading to different chemical properties.

    1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methylurea: Lacks the thiophen-2-ylmethyl group, which may influence its overall activity.

Uniqueness

1-(2-Hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of both the methylthio and thiophene groups

Properties

IUPAC Name

1-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-20-12-6-4-11(5-7-12)14(18)10-17-15(19)16-9-13-3-2-8-21-13/h2-8,14,18H,9-10H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZCMYSSNDFRSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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